![molecular formula C8H10O3 B3019113 Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2138103-23-6](/img/structure/B3019113.png)
Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-1-carboxylate” contains a total of 22 bonds; 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular structure of “Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate” includes a bicyclic system with a three-membered ring and a six-membered ring . The molecule also contains an ester group and a ketone group .Mecanismo De Acción
The mechanism of action of Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate is not fully understood, but it is believed to interact with biological systems through its unique structure. This compound has been shown to interact with enzymes and proteins in a variety of ways, including binding to active sites and modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antioxidant properties. This compound has also been shown to have neuroprotective effects, and may potentially be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate in lab experiments is its unique structure and potential applications in drug delivery and catalysis. However, this compound is also a relatively new compound, and its properties and interactions with biological systems are not fully understood. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate. One area of research could focus on further understanding its mechanism of action and interactions with biological systems. Another area of research could focus on developing new applications for this compound, such as in the treatment of neurodegenerative diseases or as a catalyst in organic reactions. Additionally, research could focus on improving the synthesis of this compound and developing new techniques for its purification and characterization.
Métodos De Síntesis
Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate is synthesized using a reaction between 1,3-cyclohexanedione and methyl vinyl ketone. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as ethanol or acetone. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential use as a drug delivery system. This compound has a unique structure that allows it to encapsulate drugs and deliver them to specific areas of the body. This could potentially improve the efficacy of drugs and reduce their side effects.
This compound has also been studied for its potential use as a catalyst in organic reactions. Its unique structure allows it to catalyze reactions that are difficult or impossible to achieve with other catalysts. This could potentially lead to the development of new synthetic routes for important compounds.
Propiedades
IUPAC Name |
methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5H,2-4H2,1H3/t5-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFPZWNLWCYGB-YLWLKBPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(=O)C1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCC(=O)[C@@H]1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


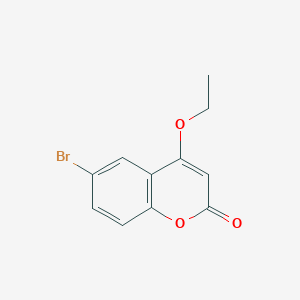

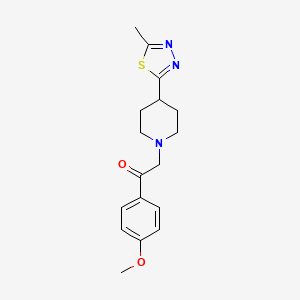
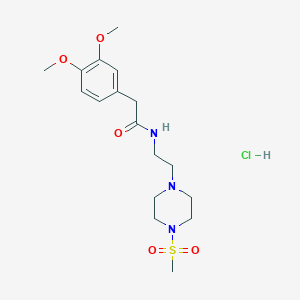
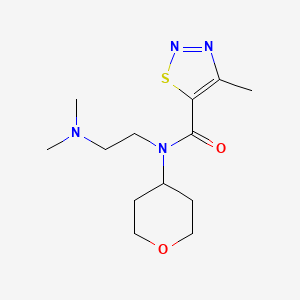

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)
![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)
![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)
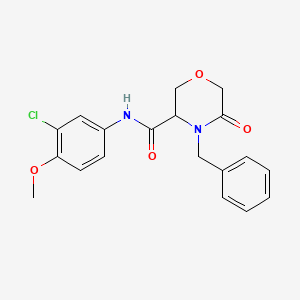
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)